Amiodarone Solubility Enhancement vs. HP-β-CD
In a direct head-to-head comparison, equimolar concentrations of SBE-β-CD (Captisol) enabled approximately 10-fold higher solubility of the antiarrhythmic drug amiodarone compared to HP-β-CD [1]. The study also demonstrated a higher binding constant for the amiodarone-SBE-β-CD complex, indicating a more stable inclusion complex driven by synergistic ionic and hydrophobic interactions [1].
| Evidence Dimension | Amiodarone Solubility Enhancement (Equimolar CD Concentrations) |
|---|---|
| Target Compound Data | Approximately 10-fold higher solubility than HP-β-CD |
| Comparator Or Baseline | Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Quantified Difference | ∼10-fold increase in amiodarone solubility |
| Conditions | Phase-solubility study at 25°C in aqueous solution |
Why This Matters
This substantial solubility difference directly translates to a lower excipient burden required to achieve a target drug concentration, which is critical for reducing formulation viscosity and potential excipient-related toxicities in both oral and parenteral products.
- [1] Beig A, et al. The use of captisol (SBE7-β-CD) in oral solubility-enabling formulations: Comparison to HPβCD and the solubility-permeability interplay. Eur J Pharm Sci. 2015 Sep 18;77:73-8. doi: 10.1016/j.ejps.2015.05.024. PMID: 26006306. View Source
